molecular formula C6H6ClN3O B2741605 Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride CAS No. 689297-88-9

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride

Cat. No. B2741605
CAS RN: 689297-88-9
M. Wt: 171.58
InChI Key: BGUJEKGCEDUSBY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The CAS Number for 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is 1187830-84-7 .


Synthesis Analysis

The most common synthesis of imidazo[1,2-a]pyrazin-8(7H)-one starts from 2,3-dichloropyrazine and consists of cyclization of the intermediate 3-amino-2-chloropyrazine by action of α-halocarbonyl reagents followed by hydrolysis of the resulting 8-chloroimidazo[4,3-a]-pyrazines to imidazo[1,2-a]pyrazin-8(7H)-ones .


Molecular Structure Analysis

The molecular formula of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is C6 H9 N3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines are functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Scientific Research Applications

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a valuable scaffold in organic synthesis and drug discovery . Researchers have explored its synthetic methods and reactivity to create novel compounds. Its unique structure allows for functionalization, making it an attractive building block for drug candidates.

Materials Science

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride has potential applications in materials science. Its aromatic heterocyclic structure can contribute to the design of new materials with specific properties. Researchers investigate its use in optoelectronic devices, sensors, and other technological advancements .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. The progress made in synthetic methods and its reactivity and multifarious biological activity should help the scientific community to bring about future developments .

properties

IUPAC Name

7H-imidazo[1,2-a]pyrazin-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJEKGCEDUSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride

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